Ethyl 3-(bromomethyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a bromomethyl group attached to the thiophene ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of ethyl thiophene-2-carboxylate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 3-(bromomethyl)thiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 3-(bromomethyl)thiophene-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a reactive site, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of diverse derivatives with specific biological or chemical properties .
Comparison with Similar Compounds
- Ethyl 2-bromo-3-thiophenecarboxylate
- Methyl 4-(bromophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(bromophenyl)thiophene-2-carboxylate
Comparison: Ethyl 3-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of the bromomethyl group at the 3-position of the thiophene ring. This structural feature imparts distinct reactivity compared to other similar compounds, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
14300-65-3 |
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Molecular Formula |
C8H9BrO2S |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5H2,1H3 |
InChI Key |
RROVZFZRFXXELX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)CBr |
Origin of Product |
United States |
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